molecular formula C10H13Br B12962255 1-Bromo-2-isopropyl-3-methylbenzene

1-Bromo-2-isopropyl-3-methylbenzene

Katalognummer: B12962255
Molekulargewicht: 213.11 g/mol
InChI-Schlüssel: AXUGZRPIYMCWPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-isopropyl-3-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromine atom, an isopropyl group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-isopropyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isopropyl-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine acting as the electrophile and the benzene ring as the nucleophile .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-isopropyl-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2-isopropyl-3-methylphenol if hydroxide is the nucleophile.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is 2-isopropyl-3-methylbenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-isopropyl-3-methylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-2-isopropyl-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards further substitution by stabilizing the intermediate carbocation. The isopropyl and methyl groups can influence the reactivity and orientation of the substitution reactions.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-2-methylbenzene: Lacks the isopropyl group, leading to different reactivity and applications.

    1-Bromo-3-methylbenzene: The position of the methyl group affects the compound’s chemical behavior.

    1-Bromo-2-isopropylbenzene: Lacks the methyl group, which can influence its physical and chemical properties.

Uniqueness: The presence of both isopropyl and methyl groups can lead to distinct steric and electronic effects, making it a valuable compound for various research and industrial purposes .

Eigenschaften

Molekularformel

C10H13Br

Molekulargewicht

213.11 g/mol

IUPAC-Name

1-bromo-3-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C10H13Br/c1-7(2)10-8(3)5-4-6-9(10)11/h4-7H,1-3H3

InChI-Schlüssel

AXUGZRPIYMCWPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)Br)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.